molecular formula C19H18BrNO4S B4149839 Ethyl 2-[4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]acetate

Ethyl 2-[4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]acetate

Cat. No.: B4149839
M. Wt: 436.3 g/mol
InChI Key: NNYUONJFDPFGIX-UHFFFAOYSA-N
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Description

Ethyl [4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]acetate is a complex organic compound that features a benzothiazole ring, a bromine atom, and an ethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, would be essential in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and molecular targets would depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]acetate is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also affect the compound’s electronic properties, making it suitable for specific applications in materials science and medicinal chemistry .

Properties

IUPAC Name

ethyl 2-[4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO4S/c1-3-23-15-9-12(19-21-14-7-5-6-8-17(14)26-19)13(20)10-16(15)25-11-18(22)24-4-2/h5-10H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYUONJFDPFGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C2=NC3=CC=CC=C3S2)Br)OCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]acetate
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Ethyl 2-[4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]acetate
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Ethyl 2-[4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]acetate
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Ethyl 2-[4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]acetate
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Ethyl 2-[4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]acetate
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Ethyl 2-[4-(1,3-benzothiazol-2-yl)-5-bromo-2-ethoxyphenoxy]acetate

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